molecular formula C18H18O B6356483 (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 1176512-55-2

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B6356483
CAS No.: 1176512-55-2
M. Wt: 250.3 g/mol
InChI Key: CKZSMHXOHLJPQJ-CSKARUKUSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one
  • (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Uniqueness

(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one is unique due to the presence of methyl groups on both phenyl rings, which can influence its reactivity and biological activity. The specific substitution pattern can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZSMHXOHLJPQJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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